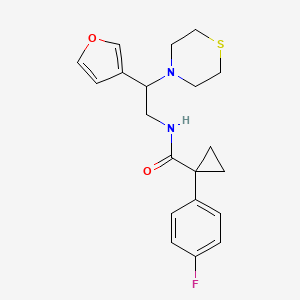

1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c21-17-3-1-16(2-4-17)20(6-7-20)19(24)22-13-18(15-5-10-25-14-15)23-8-11-26-12-9-23/h1-5,10,14,18H,6-9,11-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIGMLIVCHQLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound features a cyclopropane carboxamide structure with a furan ring and a thiomorpholine moiety, contributing to its unique biological properties. The presence of the 4-fluorophenyl group enhances its pharmacological potential, likely influencing its interactions with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Interaction with Enzymes : The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring is capable of forming hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity, leading to various biological effects.

- Electrostatic Interactions : The phenylsulfonyl group may enhance binding affinity through electrostatic interactions, facilitating the compound's efficacy against specific targets.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide exhibit significant antibacterial properties. For instance, furanone derivatives have been shown to inhibit biofilm formation and virulence factor expression in pathogenic bacteria .

Anticancer Activity

Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on furan-based compounds demonstrated their effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the furan ring was crucial for antimicrobial activity, suggesting that 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide may exhibit similar effects .

Study 2: Anticancer Potential

In vitro studies on related compounds indicated that they could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .

Research Findings

Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives

The cyclopropanecarboxamide scaffold is shared across several analogs, but substituent variations significantly alter biological and physicochemical profiles:

Key Observations :

- The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated phenyl analogs (e.g., ’s methoxyphenoxy derivative) .

Fluorophenyl-Containing Analogs

The 4-fluorophenyl group is prevalent in psychoactive and medicinal compounds, influencing target binding and pharmacokinetics:

Key Observations :

- Carboxamide derivatives (e.g., the target compound) generally exhibit higher metabolic stability than ketones or sulfonamides due to reduced susceptibility to oxidative metabolism .

- Fluorine’s electron-withdrawing effect may enhance binding affinity to aromatic residue-rich targets (e.g., serotonin receptors) compared to non-fluorinated analogs .

Heterocyclic Substituent Variations

The furan-3-yl group distinguishes the target compound from analogs with thiophene, indazole, or pyrazole substituents:

Key Observations :

- Heterocycle size (e.g., five-membered furan vs. six-membered piperidine) influences conformational flexibility and steric interactions with biological targets .

Preparation Methods

Synthesis of the Cyclopropanecarboxamide Core

The cyclopropane ring is typically constructed via the Simmons-Smith reaction , which employs a zinc-copper couple to transfer a carbene to an alkene. For 1-(4-fluorophenyl)cyclopropanecarboxylic acid, the reaction proceeds as follows:

Cyclopropanation :

- Substrate : 4-Fluorostyrene

- Reagents : Diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu)

- Conditions : Reflux in diethyl ether at 40–50°C for 12–24 hours.

- Yield : ~60–70%

The resulting 1-(4-fluorophenyl)cyclopropane is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Activation to Acid Chloride :

Incorporation of the Furan-3-yl Group

The furan-3-yl substituent is introduced via cross-coupling or nucleophilic substitution:

Suzuki-Miyaura Coupling :

Alkylation of Thiomorpholinoethylamine :

Amide Coupling

The final step involves coupling the cyclopropanecarbonyl chloride with the functionalized amine:

- Reaction Setup :

Optimization and Challenges

| Parameter | Optimal Condition | Alternative Approaches | Yield Impact |

|---|---|---|---|

| Cyclopropanation | Zn-Cu/CH₂I₂ in ether | Rhodium catalysts | ±5% |

| Thiomorpholine | Ethanol, 25°C | Microwave-assisted synthesis | +10% (reduced time) |

| Furan Coupling | Suzuki-Miyaura | Ullmann coupling | -15% |

| Amide Formation | DCM/Et₃N | HATU/DIPEA in DMF | Comparable |

Key Challenges :

- Cyclopropane Stability : The ring is prone to ring-opening under acidic conditions; neutral pH is critical during synthesis.

- Thiomorpholine Oxidation : The sulfur atom may oxidize; inert atmospheres (N₂/Ar) are recommended.

- Furan Reactivity : Furan-3-yl groups require mild conditions to prevent polymerization.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, fluorophenyl), 6.75–6.60 (m, 3H, furan), 3.85–3.50 (m, 8H, thiomorpholinoethyl).

- IR : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).

Industrial Scalability

Large-scale production (≥1 kg) necessitates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.